Hydroxy Flunarizine

Drug Metabolism Pharmacokinetics Species Differences

Inaccurate metabolite quantification due to generic substitution compromises flunarizine pharmacokinetic studies and bioequivalence assessments. Hydroxy Flunarizine (CAS 100551-77-7) is the certified reference standard-the predominant human CYP2D6-mediated para-hydroxylated metabolite-essential for accurate LC-MS/MS or HPLC-UV quantification. • Distinct retention time and MS signature vs. flunarizine and cinnarizine, enabling unambiguous identification. • Exclusive CYP2D6 probe substrate with established intrinsic clearance (0.14 mL/min/nmol CYP) for DDI studies. • Supplied at ≥95% purity, certified for ICH Q3A/Q3B impurity profiling and method validation. Ensures reliable pharmacokinetic profiling and regulatory-compliant impurity testing.

Molecular Formula C26H26F2N2O
Molecular Weight 420.5 g/mol
CAS No. 100551-77-7
Cat. No. B009693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Flunarizine
CAS100551-77-7
Synonyms1-(bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine
1-(bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine, (E)-isomer
M-2-BFPM-4-HPPP
Molecular FormulaC26H26F2N2O
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+
InChIKeyBORXUYRMIOAMIE-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Flunarizine: Analytical Reference Standard & Metabolite


Hydroxy Flunarizine (CAS 100551-77-7, also known as Flunarizine M2 or p-Hydroxyflunarizine) is the aromatic ring-hydroxylated metabolite of flunarizine, a diarylmethane-class selective calcium channel blocker with calmodulin-binding and histamine H1 antagonism properties [1]. This compound is formed via CYP2D6-mediated para-hydroxylation of the cinnamyl phenyl ring and is recognized as the predominant metabolite in human liver subcellular fractions, as well as the primary in vivo metabolite in female rats and male dogs [2]. As a structurally characterized metabolite with defined stereochemistry (E-isomer), Hydroxy Flunarizine is commercially supplied as a certified analytical reference standard, primarily used for identification, quantification, and quality control in flunarizine pharmacokinetic studies, metabolic pathway elucidation, and impurity profiling [1].

Hydroxy Flunarizine: Why Substitution Fails


Generic substitution of flunarizine parent compound or structurally related analogs (e.g., cinnarizine, bis(4-fluorophenyl)methanol) for Hydroxy Flunarizine in analytical and metabolic studies is scientifically invalid due to fundamental differences in molecular identity, metabolic origin, and analytical behavior. Hydroxy Flunarizine (C26H26F2N2O, MW 420.49) differs from flunarizine (C26H26F2N2, MW 404.49) by a single para-hydroxyl group on the cinnamyl phenyl ring, producing a distinct retention time, mass spectrometric signature, and chromatographic separation profile essential for accurate metabolite quantification [1]. In human liver microsomes, aromatic hydroxylation to Hydroxy Flunarizine represents the major metabolic pathway, whereas in male rats, oxidative N-dealkylation yielding bis(4-fluorophenyl)methanol predominates—demonstrating that metabolic fate is both species- and isoform-dependent [2]. Furthermore, the CYP2D6-mediated formation of Hydroxy Flunarizine exhibits kinetic parameters (Km and intrinsic clearance) that are distinct from both N-dealkylation pathways of flunarizine and the p-hydroxylation pathway of the non-fluorinated analog cinnarizine [3]. These quantitative metabolic divergences preclude any simple interchange of compounds in method validation, metabolite identification, or impurity testing workflows.

Hydroxy Flunarizine Quantitative Comparator Evidence


Predominant Human Metabolic Pathway

In human subcellular liver fractions, aromatic hydroxylation yielding Hydroxy Flunarizine was identified as the major metabolic pathway for flunarizine [1]. This contrasts sharply with male rats, where oxidative N-dealkylation to bis(4-fluorophenyl)methanol predominates, and with female rats and male dogs, where Hydroxy Flunarizine is also the main metabolite [2]. This species-dependent metabolic divergence establishes Hydroxy Flunarizine as the clinically relevant primary human metabolite, necessitating its use as the authentic reference standard for any human pharmacokinetic or drug-drug interaction study involving flunarizine.

Drug Metabolism Pharmacokinetics Species Differences

CYP2D6-Mediated p-Hydroxylation Kinetics

Using recombinant human CYP2D6 microsomes, the intrinsic clearance (Vmax/Km) for Hydroxy Flunarizine (F-2) formation from flunarizine was determined to be 0.14 mL/min/nmol CYP [1]. This value is lower than the corresponding p-hydroxylation of the non-fluorinated analog cinnarizine to its C-2 metabolite, which exhibited an intrinsic clearance of 0.31 mL/min/nmol CYP under identical conditions [1]. Both reactions displayed comparable Km values in the 2-4 µM range [2], indicating that fluorine substitution on the diphenylmethyl moiety reduces the catalytic efficiency of CYP2D6-mediated cinnamyl ring hydroxylation by approximately 55%.

Enzyme Kinetics CYP2D6 Pharmacogenomics

CYP2D6 Isoform Exclusivity

Among 10 distinct human CYP enzymes screened at 50 µM flunarizine, only CYP2D6 catalyzed the p-hydroxylation reaction yielding Hydroxy Flunarizine (F-2) [1]. In contrast, N-dealkylation of flunarizine at the piperazine ring positions was mediated by CYP2C9 together with CYP1A1, CYP1A2, and/or CYP2A6 [1]. CYP2C8, CYP2C19, CYP2E1, and CYP3A4 showed no detectable activity for any oxidative pathway under the assay conditions [2]. This isoform exclusivity makes Hydroxy Flunarizine a highly specific probe for CYP2D6 activity in flunarizine metabolism, unlike the parent compound's N-dealkylation which involves multiple CYP enzymes.

Cytochrome P450 CYP2D6 Enzyme Specificity

Dopamine D2 Receptor Binding Activity

Radioligand binding studies using rat striatal membranes demonstrated that Hydroxy Flunarizine (M-2) competitively displaces [3H]-YM-09151-2 from dopamine D2 receptors [1]. This receptor interaction is pharmacologically significant because D2 antagonism by flunarizine and its metabolites has been mechanistically linked to drug-induced parkinsonism, a clinically observed adverse effect [2]. Among the 10 metabolites evaluated alongside the parent compounds cinnarizine and flunarizine, binding affinities varied substantially, with some metabolites exhibiting Ki values comparable to or differing from their respective parent drugs [1].

Receptor Pharmacology Dopamine D2 Receptor Adverse Drug Reactions

Sex-Dependent Metabolism in Rodents

In female Wistar rats, the formation clearance (Clf, estimated by Vmax/Km) for the ring-hydroxylated metabolite Hydroxy Flunarizine (M-2) was higher than the Clf for the N-dealkylated metabolite M-1 [1]. Specifically, kinetic analysis demonstrated a sex difference (male > female) in the formation of N-dealkylated metabolites M-1 and M-3, but no such sex difference was observed for Hydroxy Flunarizine (M-2) formation [2]. This indicates that aromatic hydroxylation to Hydroxy Flunarizine is a constitutive pathway in female rats, whereas male rats preferentially metabolize flunarizine via CYP2C11-mediated N-dealkylation [1].

Sex Differences Drug Metabolism Preclinical Toxicology

Hydroxy Flunarizine Research and Industrial Applications


Reference Standard for Pharmacokinetic & Bioequivalence

Hydroxy Flunarizine serves as the essential certified reference standard for LC-MS/MS or HPLC-UV quantification of the major human metabolite in plasma, urine, or hepatocyte incubates. Given that aromatic hydroxylation to Hydroxy Flunarizine is the predominant metabolic pathway in human liver fractions [1], accurate quantitation of this metabolite is required for complete pharmacokinetic profiling, bioequivalence assessment of generic flunarizine formulations, and therapeutic drug monitoring applications.

CYP2D6 Phenotyping Probe & Drug-Drug Interaction Studies

The exclusive mediation of Hydroxy Flunarizine formation by CYP2D6 among 10 human CYP isoforms [1] enables its use as a selective in vitro probe substrate for CYP2D6 activity assays using human liver microsomes or recombinant CYP2D6 systems. The established intrinsic clearance value of 0.14 mL/min/nmol CYP for F-2 formation [2] provides a quantitative benchmark for evaluating CYP2D6 inhibition, induction, or pharmacogenetic variability in drug-drug interaction studies involving flunarizine.

Pharmaceutical Impurity Profiling

As a specified impurity of flunarizine drug substance and finished pharmaceutical products (designated as Flunarizine Impurity 3 or Impurity 7), Hydroxy Flunarizine is procured as a certified impurity reference standard for method validation, system suitability testing, and quantification in stability-indicating assays. Commercial suppliers offer this compound at ≥95% purity as an analytical standard [1], suitable for compliance with ICH Q3A/Q3B impurity testing requirements and pharmacopoeial monograph specifications.

In Vitro Hepatocyte Metabolism & Species Comparison

Hydroxy Flunarizine is the appropriate analytical endpoint for comparative metabolism studies across species using primary hepatocyte cultures or subcellular fractions. The documented species divergence—aromatic hydroxylation predominates in human and female rat, whereas N-dealkylation predominates in male rat [1]—makes this metabolite a critical marker for validating the human relevance of preclinical toxicology species and for extrapolating in vitro metabolic clearance data to in vivo predictions.

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